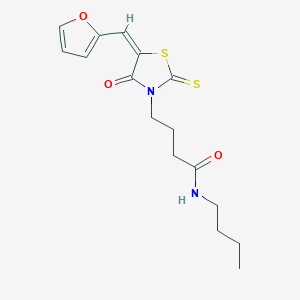

(E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a thiazolidine ring, which is a heterocyclic compound with a five-membered ring containing three carbons, one nitrogen, and one sulfur .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and thiazolidine rings, as well as the amide group, would significantly influence its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan and thiazolidine rings and the amide group. Furan rings can participate in a variety of reactions, including electrophilic substitution and oxidation . Thiazolidine rings can also undergo a range of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of aromatic rings would affect properties such as its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Pharmacology: Antibacterial and Antiparasitic Applications

Furan derivatives, such as the compound , have shown promise in the treatment of bacterial and parasitic infections. The structural features of furan compounds enable them to interact with biological systems effectively, leading to potential applications in developing new antibiotics and antiparasitic drugs .

Organic Synthesis: Biomass Conversion

The compound’s furan moiety is derived from biomass, indicating its role in sustainable chemistry. It can be synthesized through catalytic processes that convert biomass into valuable chemical precursors, demonstrating the integration of green chemistry principles in organic synthesis .

Catalysis: Synthesis of Chiral Furan Compounds

Chiral furan compounds have significant applications in creating pharmaceuticals and agrochemicals. The compound’s synthesis involves catalytic methods that can produce chiral centers, which are crucial for the biological activity of many drugs .

Material Science: Polymer Precursors

Furan derivatives serve as precursors for various polymers. The compound’s structure allows it to be polymerized or copolymerized to create materials with desirable properties for industrial applications .

Biofuel Production: Intermediate Compounds

The furan ring in the compound is a key intermediate in biofuel production. Its transformation into fuels is a critical step in the utilization of biomass as a renewable energy source .

Biotechnology: Enzymatic Transformations

Biotechnological applications include the enzymatic transformation of furan compounds to produce bio-based chemicals. These transformations are essential for creating sustainable processes in the chemical industry .

Medicinal Chemistry: Drug Design

The compound’s unique structure makes it a candidate for drug design and discovery. Its furan and thiazolidine moieties can be modified to enhance drug properties such as selectivity and potency .

Environmental Chemistry: Biodegradable Materials

Due to its biomass origin, the compound could be used to develop biodegradable materials. This application aligns with the global efforts to reduce plastic pollution and promote environmental sustainability .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-butyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S2/c1-2-3-8-17-14(19)7-4-9-18-15(20)13(23-16(18)22)11-12-6-5-10-21-12/h5-6,10-11H,2-4,7-9H2,1H3,(H,17,19)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUKEWOHRINGCS-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)

![3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2863540.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide](/img/structure/B2863542.png)

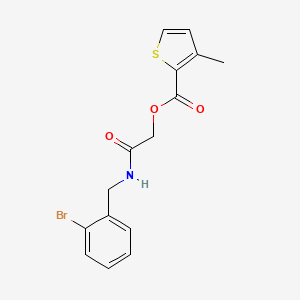

![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B2863543.png)

![2-Cyclopropyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2863545.png)

![8-amino-6-hydroxy-3-methyl-7-[(2E)-3-phenylprop-2-en-1-yl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2863553.png)